Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate (CAS 1691621-24-5) is a piperidine derivative bearing a tert-butyloxycarbonyl (Boc) protecting group at the piperidine N1 position and a 2-chlorobenzyl moiety substituted at the 3-amino position. With a molecular formula of C17H25ClN2O2 and a molecular weight of 324.85 g/mol , it belongs to the class of Boc-protected 3-aminopiperidine building blocks widely employed in medicinal chemistry for the modular construction of biologically active molecules.

Molecular Formula C17H25ClN2O2
Molecular Weight 324.8 g/mol
Cat. No. B11829460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate
Molecular FormulaC17H25ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Cl
InChIInChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3
InChIKeyRKOLFFUVSKRANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate CAS 1691621-24-5: Sourcing Guide for a Boc-Protected 3-Aminopiperidine Scaffold


Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate (CAS 1691621-24-5) is a piperidine derivative bearing a tert-butyloxycarbonyl (Boc) protecting group at the piperidine N1 position and a 2-chlorobenzyl moiety substituted at the 3-amino position. With a molecular formula of C17H25ClN2O2 and a molecular weight of 324.85 g/mol [1], it belongs to the class of Boc-protected 3-aminopiperidine building blocks widely employed in medicinal chemistry for the modular construction of biologically active molecules [2]. The compound's structural features—a Boc-protected secondary amine, a benzylic amine with an ortho-chloro substituent, and a chiral 3-substituted piperidine core—jointly determine its reactivity profile, physicochemical properties, and suitability for specific synthetic sequences.

Why a 3-(2-Chlorobenzylamino)piperidine with N-Boc Protection Cannot Be Substituted with the 4-Isomer or Unprotected Analog


The substitution pattern, protecting group, and halogen position on the benzyl ring collectively govern this compound's synthetic utility and physicochemical profile. Replacing the 3-substituted piperidine with the corresponding 4-substituted isomer alters the scaffold's topology, hydrogen-bonding geometry, and calculated logP by over 1 log unit [1]. Removing the Boc group eliminates orthogonal protection, forcing an unprotected amine to participate in undesired side reactions during multi-step syntheses . Even shifting the chlorine from the ortho to the para position on the benzyl ring modifies electronic distribution and steric environment, which can alter reactivity in downstream transformations such as nucleophilic aromatic substitution or metal-catalyzed couplings. These differences mean that generic substitution without experimental validation risks synthetic failure, altered pharmacokinetic properties, or loss of target engagement in the final elaborated molecule.

Quantitative Differentiation Evidence for Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate


Regiochemical Differentiation: 3-Amino vs 4-Amino Substitution Drives >1 log Unit Difference in Lipophilicity

The 3-substituted piperidine regioisomer of this compound exhibits a significantly lower calculated partition coefficient (cLogP) compared to its 4-substituted analog. Specifically, ZINC15 data indicate cLogP values of 2.961 for the 3-isomer (target compound) and 4.115 for the 4-isomer (tert-butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate, CAS 359877-83-1) [1]. The topological polar surface area (tPSA) is also reduced: 42 Ų (3-isomer) vs 52.57 Ų (4-isomer) [1]. These differences arise from the relative orientation of the 2-chlorobenzylamino substituent relative to the Boc-protected piperidine nitrogen, which affects intramolecular hydrogen bonding and solvent-accessible surface area.

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

Ortho-Chloro vs Para-Chloro or Unsubstituted Benzyl: Electronic and Steric Modulation of the Benzyl Moiety

The ortho-chloro substituent on the benzyl ring of the target compound imparts distinct electronic and steric properties compared to para-chloro or unsubstituted benzyl analogs. The Hammett substituent constant (σ) for ortho-Cl is approximately +0.50 (inductive/field effect), vs σp of +0.23 for para-Cl, indicating a stronger electron-withdrawing inductive effect in the ortho position [1]. Additionally, the ortho-chloro group introduces steric hindrance adjacent to the benzylic amine, which can influence the conformational preference of the N-benzyl substituent and alter the nucleophilicity of the secondary amine. The commercial availability of the para-amino analog (tert-butyl 3-((4-aminobenzyl)amino)piperidine-1-carboxylate, CAS 1189105-72-3, MW 305.42) and the Boc-deprotected analog ((2-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride, CAS 1261235-11-3) provides a range of comparators .

SAR Electron-Withdrawing Group Effects Reaction Selectivity

Boc Protection Enables Orthogonal Synthetic Strategy: Quantitative Yield Impact vs Unprotected Amine

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of the target compound provides a critical orthogonal protection strategy not available in the deprotected analog ((2-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride). The Boc group is stable under basic conditions and nucleophilic attack but can be quantitatively removed under mild acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) [1]. In a representative synthetic scheme reported for a related 3-aminopiperidine intermediate, Boc deprotection with TFA/DCM proceeded in quantitative yield (100%) [2]. In contrast, the unprotected piperidine analog would require re-protection or selective N-functionalization strategies, which typically add 1-3 synthetic steps and reduce overall yield. The stability of the Boc group under reductive amination conditions (as used in the synthesis of this compound from tert-butyl 3-aminopiperidine-1-carboxylate and 2-chlorobenzaldehyde) is well-established [3].

Protecting Group Chemistry Multi-Step Synthesis Process Chemistry

Purity Benchmarking: Commercial Availability at ≥95% Purity with ISO-Certified Quality Systems

The target compound is commercially available from multiple suppliers with specified purity levels of 95% (CheMenu, catalog CM301794) and 98% (MolCore, NLT 98% specification) . MolCore's product documentation indicates manufacture under ISO-certified quality systems, providing batch-to-batch consistency suitable for pharmaceutical research and quality control applications . The 4-position isomer (CAS 359877-83-1) is also available at 98% purity from similar vendors , but the 3-position isomer's availability at comparable purity with documented QC processes supports its selection as a standardized research intermediate.

Quality Control Procurement Reproducibility

Optimal Application Scenarios for Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate


CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity for Blood-Brain Barrier Penetration

The target compound's cLogP of 2.96 and tPSA of 42 Ų place it within the favorable range for CNS drug candidates (typically logP 1-4, tPSA < 60-70 Ų). Compared to the 4-position isomer (cLogP 4.115, tPSA 52.57 Ų), the 3-isomer offers reduced lipophilicity that may improve aqueous solubility and reduce non-specific protein binding while retaining sufficient membrane permeability. The ortho-chloro substituent may also contribute to metabolic stability by blocking para-hydroxylation. These properties make the compound a suitable building block for fragment-based or scaffold-based CNS drug discovery targeting GPCRs, ion channels, or transporters expressed in the central nervous system [1].

Multi-Step Parallel Synthesis of Compound Libraries Using Orthogonal Boc Protection

The Boc group on the piperidine nitrogen enables an orthogonal protection strategy essential for library synthesis. The compound can first be elaborated at the benzylic secondary amine (e.g., acylation, sulfonylation, reductive amination) while the Boc group remains intact. Subsequent quantitative Boc deprotection with TFA/DCM exposes the piperidine nitrogen, which can then be functionalized with diverse electrophiles (carboxylic acids, sulfonyl chlorides, isocyanates) to generate structurally diverse compound libraries. This 'protect-elaborate-deprotect-diversify' sequence is well-established for 3-Boc-aminopiperidine scaffolds and has been employed in the synthesis of DPP-IV inhibitors and other therapeutic candidates [2].

Structure-Activity Relationship (SAR) Studies Exploring Benzylic Amine Substituent Effects

The ortho-chloro substitution on the benzyl ring provides a defined starting point for SAR exploration. The chloro group serves as a synthetic handle for further diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Ullmann couplings) after elaboration of the piperidine core. The stronger electron-withdrawing effect of ortho-Cl (σ ≈ +0.50) relative to para-Cl (σ = +0.23) or para-NH2 (σ = -0.66) means the target compound occupies a distinct region of electronic parameter space, enabling systematic exploration of electronic effects on target binding or functional activity [3]. Procurement of this specific regioisomer with defined halogen position is essential for reproducible SAR data.

Chiral Pool Synthesis Using Enantiopure 3-Aminopiperidine Precursors

The 3-position of the piperidine ring is a chiral center, and both enantiomers of the Boc-protected 3-aminopiperidine precursor are commercially available (e.g., (R)-tert-butyl 3-aminopiperidine-1-carboxylate, CAS 188111-79-7; (S)-isomer, CAS 625471-18-3) [4]. The target compound can be synthesized in enantiopure form by starting from the corresponding chiral 3-aminopiperidine precursor, enabling access to stereochemically defined intermediates for asymmetric drug discovery programs. The Boc group preserves configurational integrity during synthetic manipulations, and the ortho-chlorobenzyl substituent introduces steric bias that may influence diastereoselectivity in subsequent transformations. This scenario is particularly relevant for programs targeting chiral biological receptors such as GPCRs, kinases, and proteases.

Quote Request

Request a Quote for Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.